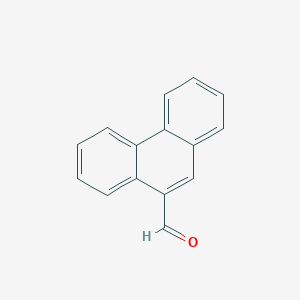

Phenanthrene-9-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene-9-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECIGCMPORCORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197024 | |

| Record name | Phenanthrene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-71-5 | |

| Record name | 9-Phenanthrenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene-9-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Phenanthrenecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene-9-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthrene-9-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHRENE-9-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSJ300GB2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Phenanthrene-9-carbaldehyde: A Comprehensive Technical Guide for Researchers

Phenanthrene-9-carbaldehyde, a key aromatic aldehyde, serves as a pivotal intermediate in the landscape of organic synthesis. Its unique polycyclic aromatic structure makes it a valuable precursor for the development of advanced materials, including organic semiconductors and fluorescent probes, as well as a foundational building block in the synthesis of complex pharmaceutical agents.[1][2] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed, field-proven protocols and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Strategic Approaches to the Formylation of Phenanthrene

The introduction of a formyl group onto the phenanthrene core is most effectively achieved at the electron-rich 9-position. Several classical and modern formylation techniques can be employed, each with its own set of advantages and challenges. This guide will focus on three prominent and reliable methods: the Grignard reaction, the Vilsmeier-Haack reaction, and the Rieche formylation. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to various functional groups.

Method 1: Grignard Reaction with 9-Bromophenanthrene

This classical approach involves the formation of a Grignard reagent from 9-bromophenanthrene, which then reacts with a suitable formylating agent. This method is renowned for its reliability and generally good yields, making it a staple in many organic synthesis laboratories.

Causality Behind Experimental Choices

The use of 9-bromophenanthrene as a starting material provides a regioselective handle for the introduction of the formyl group at the desired 9-position. The formation of the Grignard reagent is a critical step that transforms the electrophilic carbon of the C-Br bond into a nucleophilic carbon, capable of attacking the electrophilic carbon of the formylating agent. Anhydrous conditions are paramount, as even trace amounts of water will quench the highly reactive Grignard reagent.

Experimental Protocol: Grignard Synthesis

Materials:

-

9-Bromophenanthrene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ethyl formate or N,N-dimethylformamide (DMF)

-

Iodine (crystal for initiation)

-

Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Appropriate organic solvents for extraction and purification (e.g., diethyl ether, dichloromethane)

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of 9-bromophenanthrene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating or sonication. Once initiated, the addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of the formylating agent (e.g., ethyl formate or DMF) in the same anhydrous solvent dropwise, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[3][4]

Method 2: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[5][6] It utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group directly onto the phenanthrene ring.[7][8]

Mechanistic Insight

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-rich 9-position of phenanthrene then attacks this electrophile in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[9]

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

Phenanthrene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF in an ice bath. Add POCl₃ dropwise with stirring, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

-

Formylation: To the pre-formed Vilsmeier reagent, add a solution of phenanthrene in anhydrous DCM dropwise at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 3: Rieche Formylation

The Rieche formylation is another effective method for the formylation of electron-rich aromatic compounds, employing dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[8][10]

Rationale for Reagent Selection

Titanium tetrachloride is a powerful Lewis acid that activates the dichloromethyl methyl ether, generating a highly electrophilic species. This electrophile then readily reacts with the electron-rich phenanthrene ring. The reaction is typically carried out at low temperatures to control its reactivity and improve selectivity.

Caption: Experimental workflow for Rieche formylation.

Experimental Protocol: Rieche Formylation

Materials:

-

Phenanthrene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM), anhydrous

-

Ice/Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology: [1][11][12]

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve phenanthrene in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Lewis Acid Addition: Add TiCl₄ dropwise to the stirred solution. A color change is often observed.

-

Formylating Agent Addition: After stirring for a short period, add dichloromethyl methyl ether dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Continue stirring the mixture at 0 °C for a few hours, monitoring the progress by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Comparative Analysis of Synthesis Protocols

| Feature | Grignard Reaction | Vilsmeier-Haack Reaction | Rieche Formylation |

| Starting Material | 9-Bromophenanthrene | Phenanthrene | Phenanthrene |

| Key Reagents | Mg, Ethyl formate/DMF | DMF, POCl₃ | Dichloromethyl methyl ether, TiCl₄ |

| Reaction Conditions | Anhydrous, reflux | Moderate heating | Low temperature (0 °C) |

| Typical Yields | Good to excellent | Good | Good to excellent |

| Advantages | Reliable, well-established | Direct formylation, readily available reagents | High yields, effective for electron-rich arenes |

| Disadvantages | Requires pre-functionalized starting material, moisture sensitive | Corrosive and hazardous reagents | Highly moisture-sensitive reagents, strong Lewis acid required |

Applications in Research and Development

This compound is a versatile building block with significant applications in both medicinal chemistry and materials science.

-

Drug Development: The phenanthrene nucleus is a structural motif found in numerous biologically active natural products and synthetic compounds.[2] this compound serves as a key precursor for the synthesis of various derivatives with potential therapeutic applications, including anticancer, anti-HIV, antibacterial, and anti-inflammatory activities.[13] For instance, it is a starting point for the synthesis of phenanthrene-based alkaloids and other complex heterocyclic systems.

-

Materials Science: In the field of organic electronics, this compound is utilized in the synthesis of novel organic semiconductor materials.[14][15] Its rigid, planar aromatic structure contributes to favorable π-π stacking and charge transport properties in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The aldehyde functionality allows for further chemical modifications to fine-tune the electronic and optical properties of the resulting materials.[1]

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods, with the Grignard reaction, Vilsmeier-Haack reaction, and Rieche formylation being the most prominent. The choice of the optimal synthetic route will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and equipment. This guide provides the necessary technical details and comparative insights to empower researchers to confidently produce this valuable chemical intermediate for their innovative work in drug discovery and materials science.

References

-

Rieche Formylation. (n.d.). In Common Organic Chemistry. Retrieved January 7, 2026, from [Link]

-

Rieche formylation. (2023, September 26). In Wikipedia. [Link]

- García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 9). 9-Phenanthrenecarboxaldehyde (CAS 4707-71-5): Your Source for Advanced Material Synthesis. [Link]

- Li, Y., Wu, Y., & Zhu, D. (2006). Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors.

- Rajanna, K. C., et al. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 2, 250-256.

- Wang, C., Dong, H., Hu, W., Liu, Y., & Zhu, D. (2006). Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors.

-

Rieche Formylation. (n.d.). In SynArchive. Retrieved January 7, 2026, from [Link]

- de Azeredo, O. F., & Figueroa-Villar, J. D. (2015). Phenanthrene derivatives for synthesis and applications in medicinal chemistry: A review. Medicinal Chemistry Research, 24(1), 1-22.

-

Vilsmeier-Haack Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 7, 2026, from [Link]

- Choudhary, M. I., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(12), 4567-4577.

-

Vilsmeier–Haack reaction. (2023, October 29). In Wikipedia. [Link]

- Geissman, T. A., & Tess, R. W. (1940). A New Synthesis of Phenanthrene Derivatives. I. Phenanthrene-9,10-dicarboxylic Anhydride and Phenanthrene-9-carboxylic Acid. Journal of the American Chemical Society, 62(3), 543–545.

-

Phenanthrene synthesis. (2011, May 5). Química Orgánica. [Link]

- Coquerel, G., & Fages, F. (2018).

- Özdemir, M., & Gürol, I. (2020). New phenanthrene-based organic semiconductor material for electronic devices.

-

University of California, Los Angeles. (n.d.). Recrystallization. [Link]

-

University of Rochester. (n.d.). Purification: How To. Department of Chemistry. [Link]

-

Convallatoxin. (2023, December 11). In Wikipedia. [Link]

- Bachmann, W. E., & Boatner, C. H. (1936). Phenanthrene, 9-bromo-. Organic Syntheses, 16, 13.

- Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. Engineered Science, 15, 1-9.

- Li, Y., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 258-265.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Purification [chem.rochester.edu]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scirp.org [scirp.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Rieche formylation - Wikipedia [en.wikipedia.org]

- 11. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel highly stable semiconductors based on phenanthrene for organic field-effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Phenanthrene-9-carbaldehyde (CAS: 4707-71-5): A Comprehensive Technical Guide for Advanced Synthesis and Application

This guide provides an in-depth technical overview of phenanthrene-9-carbaldehyde, a pivotal polycyclic aromatic aldehyde. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the compound's physicochemical properties, synthesis, reactivity, analytical characterization, and diverse applications, with a focus on the underlying scientific principles and practical experimental insights.

Core Physicochemical Properties

This compound is a light yellow crystalline solid at room temperature.[1] Its rigid, planar phenanthrene core, combined with the reactive aldehyde functionality, makes it a valuable building block in organic synthesis. Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4707-71-5 | [2] |

| Molecular Formula | C₁₅H₁₀O | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | Light yellow crystal or crystalline powder | [1] |

| Melting Point | 100-103 °C | [1] |

| Solubility | Soluble in acetone, dichloromethane, methanol, alcohol, and ether. Insoluble in water. | [1][3] |

| InChI Key | QECIGCMPORCORE-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction and the oxidation of 9-methylphenanthrene.[5] However, a robust and widely cited method is the Grignard reaction between 9-bromophenanthrene and a formylating agent, as detailed in Organic Syntheses.[6] This self-validating protocol consistently provides good yields of the target compound.

Synthetic Pathway: Grignard Carbonylation

The overall transformation involves the formation of a Grignard reagent from 9-bromophenanthrene, which then acts as a nucleophile to attack an electrophilic formylating agent. Subsequent acidic workup yields the desired aldehyde.

Caption: Key reactions of this compound.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable precursor in several areas of scientific research.

Fluorescent Probes and Molecular Imaging

The phenanthrene moiety is inherently fluorescent. This compound serves as a key starting material for the synthesis of novel fluorescent probes. [7]For instance, it can be condensed with hydrazines to create photoactivatable fluorescent probes that exhibit quenched fluorescence until activated by a specific wavelength of light, minimizing background interference in cellular imaging. [7][8]These probes are instrumental in studying biological processes with high spatial and temporal resolution.

Advanced Materials Science

In materials science, this compound is a building block for organic semiconductors and other functional materials. [9]The extended π-conjugation of the phenanthrene core contributes to desirable electronic and optical properties in the resulting materials, which find applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Drug Discovery and Medicinal Chemistry

The phenanthrene nucleus is a common scaffold in a variety of biologically active natural products and synthetic drugs, including analgesics and anticancer agents. [10][11]this compound can be used as a starting point for the synthesis of novel phenanthrene derivatives with potential therapeutic applications. For example, it can be used to synthesize Schiff bases and other heterocyclic compounds that can be screened for various biological activities.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are routinely employed.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides detailed information about the structure. The aldehydic proton typically appears as a singlet in the downfield region (around 10-11 ppm). The aromatic protons of the phenanthrene ring system will show a complex multiplet pattern in the range of 7.5-9.0 ppm. [12]* ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a characteristic peak for the carbonyl carbon of the aldehyde at around 190-200 ppm. The aromatic carbons will resonate in the 120-140 ppm region. [2]* IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the aldehyde functional group. A strong carbonyl (C=O) stretching vibration is typically observed around 1685-1710 cm⁻¹. [13]The C-H stretch of the aldehyde proton can also be seen as a weaker band around 2720 cm⁻¹. [13]* Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z = 206, corresponding to the molecular weight of the compound. [14]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: Harmful if swallowed. [15]* Precautionary Measures:

-

Wash hands thoroughly after handling. [15] * Do not eat, drink, or smoke when using this product. [15] * Wear protective gloves, eye protection, and a lab coat. [16] * Use in a well-ventilated area or under a fume hood. [1] * Avoid breathing dust. [1] * Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. [15] In case of accidental ingestion, seek immediate medical attention. [15]For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier. [15][16][17][18]

-

Conclusion

This compound is a versatile and valuable reagent in modern organic chemistry. Its well-defined synthesis, predictable reactivity, and the unique properties of the phenanthrene core make it an indispensable tool for researchers in drug discovery, materials science, and molecular imaging. This guide has provided a comprehensive overview of its key characteristics and applications, grounded in established scientific literature and validated experimental protocols, to empower scientists in their research endeavors.

References

-

Organic Syntheses, Coll. Vol. 3, p. 701 (1955); Vol. 28, p. 80 (1948). Link

-

Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: this compound. Link

-

ChemBK. (2024, April 9). This compound. Link

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Link

-

Thermo Fisher Scientific. (n.d.). Phenanthrene-9-carboxaldehyde, 97%. Link

-

Sigma-Aldrich. (2025, December 9). SAFETY DATA SHEET: 9-Phenanthrenecarboxaldehyde. Link

-

Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 9-Phenanthrenecarboxaldehyde. Link

-

Fluorochem. (2024, December 19). Safety Data Sheet: Phenanthrene-4-carbaldehyde. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 9-Phenanthreneacetonitrile. Link

-

SpectraBase. (n.d.). 9-Phenanthrenecarboxaldehyde. Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 9). 9-Phenanthrenecarboxaldehyde (CAS 4707-71-5): Your Source for Advanced Material Synthesis. Link

-

ChemSynthesis. (2025, May 20). 9-phenanthrenecarbaldehyde. Link

-

ESSLAB. (n.d.). Phenanthrene-9-carboxaldehyde. Link

-

Organic Syntheses, Coll. Vol. 3, p. 98 (1955); Vol. 24, p. 3 (1944). Link

-

NIST. (n.d.). Phenanthrene-9-carboxaldehyde. NIST Chemistry WebBook. Link

-

ChemicalBook. (n.d.). PHENANTHRENE-9-CARBOXALDEHYDE(837-45-6) 1H NMR. Link

-

ResearchGate. (2025, August 5). Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCI4 and alcohols. Link

-

Fisher Scientific. (n.d.). Phenanthrene-9-carboxaldehyde, 97%. Link

-

ChemicalBook. (n.d.). PHENANTHRENE-9-CARBOXALDEHYDE | 837-45-6. Link

-

ResearchGate. (n.d.). Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. Link

-

SciSpace. (n.d.). Phenanthrene: a versatile molecule; a review. Link

-

BenchChem. (2025). Synthesis of Phenanthrene-9-Carboxylic Esters: Application Notes and Protocols. Link

-

Pharmacareerinsider. (2024, March 6). Method of preparation of Phenanthrene. Link

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Link

-

ResearchGate. (n.d.). A phenanthrene[9,10-d]imidazole-phenol-based fluorescent probe combined ESIPT and AIE for “turn-on” detection of Cu2+ with a green-emitting and improved stokes shift and its application. Link

-

NIST. (n.d.). Phenanthrene-9-carboxaldehyde. NIST Chemistry WebBook. Link

-

SpectraBase. (n.d.). 9-Phenanthrenecarboxaldehyde [1H NMR]. Link

-

Semantic Scholar. (n.d.). Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging. Link

-

Sigma-Aldrich. (n.d.). 9-Phenanthrenecarboxaldehyde 97%. Link

-

PubMed Central. (n.d.). Presenting a new fluorescent probe, methyl(10-phenylphenanthren-9-yl)sulfane sensitive to the polarity and rigidity of the microenvironment: applications toward microheterogeneous systems. Link

-

Cheméo. (n.d.). Chemical Properties of Phenanthrene-9-carboxaldehyde (CAS 4707-71-5). Link

-

NIST. (n.d.). Phenanthrene-9-carboxaldehyde. NIST Chemistry WebBook. Link

-

Sigma-Aldrich. (n.d.). 9-Phenanthrenecarboxaldehyde 97%. Link

-

Wikipedia. (n.d.). Convallatoxin. Link

-

PubMed. (2020, September 25). Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids. Link

-

Santa Cruz Biotechnology. (n.d.). Phenanthrene-9-carboxaldehyde. Link

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C15H10O | CID 78437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenanthrene-9-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Phenanthrene-9-carboxaldehyde (CAS 4707-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Phenanthrene‐Based Photoactivatable Fluorescent Probes and Their Cellular Imaging | Semantic Scholar [semanticscholar.org]

- 9. nbinno.com [nbinno.com]

- 10. scispace.com [scispace.com]

- 11. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Phenanthrene-9-carboxaldehyde [webbook.nist.gov]

- 15. fishersci.com [fishersci.com]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to Phenanthrene-9-Carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of phenanthrene-9-carbaldehyde, a versatile polycyclic aromatic hydrocarbon derivative. It delves into its synthesis, purification, and characterization, offering practical insights and detailed protocols for laboratory applications. Furthermore, it explores the compound's significance as a building block in the development of fluorescent probes and its potential in medicinal chemistry.

Molecular and Physicochemical Profile

This compound, also known as 9-formylphenanthrene, is a light yellow crystalline powder.[1][2] Its core structure consists of a phenanthrene backbone with a formyl group at the 9-position. This unique arrangement of a polycyclic aromatic system and a reactive aldehyde functional group dictates its distinct physical and chemical characteristics.

Structural Representation

The molecular structure of this compound is depicted below. The numbering of the phenanthrene ring system is crucial for understanding its reactivity and spectroscopic properties.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O | [1][3][4] |

| Molecular Weight | 206.24 g/mol | [1][3][4] |

| Appearance | Light yellow crystal or crystalline powder | [1][2] |

| Melting Point | 100-103 °C | [1][2][5] |

| Boiling Point | 160-170 °C at 1 Torr | [1][2] |

| Solubility | Soluble in acetone, dichloromethane, methanol, ethanol, and ether; Insoluble in water | [1][2][6] |

| CAS Number | 4707-71-5 | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale preparation involves the Grignard reaction, which is detailed below. The choice of this method is based on its relatively high yield and the commercial availability of the starting materials.

Synthetic Workflow: Grignard Reaction

Caption: Synthetic workflow for this compound via Grignard reaction.

Detailed Experimental Protocol: Synthesis

This protocol is an adaptation of established methods for the preparation of this compound.[7]

Materials:

-

9-Bromophenanthrene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (as initiator)

-

Ethyl formate

-

25% Sulfuric acid

-

Sodium bisulfite

-

Benzene

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine and a few milliliters of a solution of 9-bromophenanthrene in anhydrous ether to initiate the reaction.

-

Once the reaction starts, add the remaining 9-bromophenanthrene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring until most of the magnesium has reacted.

-

-

Reaction with Ethyl Formate:

-

Cool the Grignard reagent in an ice bath.

-

Add a solution of ethyl formate in anhydrous ether dropwise with vigorous stirring.

-

After the addition, allow the mixture to stir at room temperature for several hours or overnight.

-

-

Hydrolysis and Workup:

-

Carefully pour the reaction mixture into a beaker containing ice and 25% sulfuric acid.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

-

Purification via Bisulfite Adduct:

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in benzene and add a concentrated solution of sodium bisulfite in water.

-

Stir the mixture vigorously for several hours to form the bisulfite addition product, which will precipitate.

-

Filter the solid adduct and wash it with benzene.

-

Decompose the adduct by treating it with a sodium carbonate solution and extract the liberated aldehyde with ether.

-

-

Final Purification:

Self-Validation: The purity of the final product should be assessed by measuring its melting point, which should be in the range of 100-103 °C.[5] Further confirmation of identity and purity can be obtained through spectroscopic analysis (NMR, IR, and Mass Spectrometry).

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the reactivity of the aldehyde group and the aromatic phenanthrene core.

Reactions of the Aldehyde Group

The formyl group undergoes typical aldehyde reactions, including:

-

Oxidation: It can be oxidized to the corresponding phenanthrene-9-carboxylic acid.[8]

-

Reduction: Reduction yields 9-hydroxymethylphenanthrene.

-

Wittig Reaction: Reaction with phosphorus ylides provides a route to vinylphenanthrene derivatives.

-

Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases, which are often fluorescent.[9]

Reactions of the Aromatic Ring

The phenanthrene ring system can undergo electrophilic substitution reactions, although the conditions are generally harsher than for benzene. The 9 and 10 positions are the most reactive.[10]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis.[1] Its primary application lies in the synthesis of fluorescent probes and dyes.[2][6] The phenanthrene moiety provides a rigid, planar, and fluorescent core, while the aldehyde group offers a convenient handle for further chemical modifications. This allows for the design of molecules that can be used to label and visualize biological molecules and processes. Its derivatives are also explored in materials science for the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenanthrene ring and a distinct downfield singlet for the aldehydic proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and a characteristic resonance for the carbonyl carbon of the aldehyde group at a lower field.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing around 1700 cm⁻¹.[4][11] Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 206).[4][12][13] Fragmentation patterns can provide further structural information.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[14][15] It is also sensitive to air and light.[1][6]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.[1][15]

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light and oxidizing agents.[2][6]

First Aid Measures:

-

In case of skin contact: Wash with soap and plenty of water.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes.[15]

-

If swallowed: Rinse mouth and seek immediate medical attention.[14][16]

-

If inhaled: Move the person to fresh air.[15]

Conclusion

This compound is a key chemical intermediate with a rich and versatile chemistry. Its unique combination of a polycyclic aromatic hydrocarbon and an aldehyde functional group makes it a valuable building block in various fields, particularly in the design of fluorescent materials. A thorough understanding of its physical and chemical properties, along with safe handling practices, is essential for its effective utilization in research and development.

References

-

ChemBK. This compound. [Link]

-

Cheméo. Chemical Properties of Phenanthrene-9-carboxaldehyde (CAS 4707-71-5). [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses. phenanthrene-9-aldehyde. [Link]

-

SpectraBase. 9-Phenanthrenecarboxaldehyde [1H NMR]. [Link]

-

SpectraBase. 9-Phenanthrenecarboxaldehyde [ATR-IR]. [Link]

-

Royal Society of Chemistry. Synthesis of Phenanthrene Derivatives. [Link]

-

NIST WebBook. Phenanthrene-9-carboxaldehyde. [Link]

-

ACS Publications. A New Synthesis of Phenanthrene Derivatives. I. Phenanthrene-9,10-dicarboxylic Anhydride and Phenanthrene-9-carboxylic Acid. [Link]

-

NIST WebBook. Phenanthrene-9-carboxaldehyde. [Link]

-

SpectraBase. 9-Phenanthrenecarboxaldehyde [MS (GC)]. [Link]

-

PubChem. 9-Phenanthrenecarboxylic acid. [Link]

-

Wikipedia. Phenanthrene. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. PHENANTHRENE-9-CARBOXALDEHYDE CAS#: 4707-71-5 [m.chemicalbook.com]

- 3. Phenanthrene-9-carboxaldehyde (CAS 4707-71-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C15H10O | CID 78437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Phenanthrenecarboxaldehyde 97 4707-71-5 [sigmaaldrich.com]

- 6. Phenanthrene-9-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 9-Phenanthrenecarboxylic acid | C15H10O2 | CID 94765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 9-Phenanthrenecarboxaldehyde 97 4707-71-5 [sigmaaldrich.com]

- 10. Phenanthrene - Wikipedia [en.wikipedia.org]

- 11. spectrabase.com [spectrabase.com]

- 12. Phenanthrene-9-carboxaldehyde [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. fishersci.ca [fishersci.ca]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Phenanthrene-9-carbaldehyde: A Comprehensive Technical Guide to its Molecular Structure, Synthesis, and Reactivity for Advanced Drug Development

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed exploration of phenanthrene-9-carbaldehyde. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, molecular characteristics, and versatile reactivity, underscoring its significance as a pivotal building block in medicinal chemistry.

Unveiling the Molecular Architecture: Properties and Spectroscopic Signature

This compound is a polycyclic aromatic hydrocarbon distinguished by a formyl group at the 9-position of the phenanthrene nucleus.[1] This substitution pattern imparts a unique combination of steric and electronic properties that govern its reactivity and potential as a pharmacophore.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀O | [2] |

| Molecular Weight | 206.24 g/mol | [2][3] |

| CAS Number | 4707-71-5 | [2] |

| Appearance | Light yellow crystal or crystalline powder | [1] |

| Melting Point | 100-103 °C | [3] |

| Solubility | Soluble in acetone, dichloromethane, and methanol | [4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 9-Phenanthrenecarboxaldehyde, 9-Formylphenanthrene, 9-Phenanthraldehyde | [1][3] |

Spectroscopic Characterization: Deciphering the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is characterized by a distinct singlet for the aldehydic proton, typically found in the downfield region (around 10 ppm), due to the deshielding effect of the carbonyl group. The aromatic region (typically 7.5-9.0 ppm) will show a complex pattern of multiplets corresponding to the nine protons of the phenanthrene ring system. The specific chemical shifts and coupling constants are dictated by the anisotropic effects of the fused rings and the electronic influence of the aldehyde substituent.

-

¹³C NMR : The carbon NMR spectrum will display a signal for the carbonyl carbon in the highly deshielded region (around 190-200 ppm). The aromatic region will show a number of signals corresponding to the different carbon environments within the phenanthrene framework.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde. The spectrum will also exhibit multiple bands in the 3000-3100 cm⁻¹ region (aromatic C-H stretching) and in the 1450-1600 cm⁻¹ region (C=C stretching of the aromatic rings).

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) will be observed at m/z 206, corresponding to the molecular formula C₁₅H₁₀O.[1]

Synthesis of this compound: Strategic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most reliable and widely employed methods are the Grignard reaction with a formylating agent and the Vilsmeier-Haack formylation of phenanthrene.

Grignard Synthesis from 9-Bromophenanthrene

This classic organometallic approach offers a high-yielding and reliable route to this compound, starting from the readily accessible 9-bromophenanthrene.[5][6]

Experimental Protocol: Grignard Synthesis [5]

-

Step 1: Formation of the Grignard Reagent. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 9-bromophenanthrene in anhydrous diethyl ether is added dropwise to initiate the reaction. The formation of the Grignard reagent, 9-phenanthrylmagnesium bromide, is an exothermic process and may require gentle heating to start. The causality for using anhydrous conditions is critical; Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and prevent the desired reaction.

-

Step 2: Formylation. The freshly prepared Grignard reagent is cooled in an ice bath. Ethyl formate, a common formylating agent, is then added dropwise from the dropping funnel. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of ethyl formate.

-

Step 3: Hydrolysis. The reaction mixture is then carefully quenched by pouring it onto a mixture of ice and a dilute acid (e.g., sulfuric acid or hydrochloric acid). This acidic workup protonates the intermediate alkoxide to yield the final product, this compound, and separates the magnesium salts into the aqueous layer.

-

Step 4: Purification. The product is extracted with an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.

Vilsmeier-Haack Formylation of Phenanthrene

The Vilsmeier-Haack reaction is a powerful method for the direct formylation of electron-rich aromatic compounds, including phenanthrene.[6][7][8][9][10] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt.

Mechanism of the Vilsmeier-Haack Reaction

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen of dimethylformamide (DMF) on the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

-

Electrophilic Aromatic Substitution: The electron-rich phenanthrene ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the 9-position, which is the most electron-rich and sterically accessible position for electrophilic attack. This step temporarily disrupts the aromaticity of one of the rings.

-

Rearomatization: A base, typically DMF from the reaction mixture, abstracts a proton from the carbon to which the iminium salt has attached, restoring the aromaticity of the phenanthrene ring.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound.[7]

The Reactive Hub: Key Transformations of this compound

The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

Wittig Reaction: A Gateway to Stilbene Derivatives

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[11][12][13] In the context of this compound, this reaction provides a direct route to phenanthrene-containing stilbene derivatives, a class of compounds with interesting photophysical and biological properties.[14][15][16][17]

The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the electrophilic carbonyl carbon of this compound. This forms a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. The driving force for the final step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, leading to the fragmentation of the oxaphosphetane into the desired alkene and the phosphine oxide byproduct.

Aldol Condensation: Building Molecular Complexity

The aldol condensation is a powerful carbon-carbon bond-forming reaction that utilizes an enolate as a nucleophile to attack a carbonyl compound.[18][19][20][21][22] this compound, lacking α-hydrogens, can act as an excellent electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes.

This reaction typically proceeds under basic or acidic conditions. In a base-catalyzed reaction, a ketone with α-hydrogens is deprotonated to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone can then undergo dehydration to form an α,β-unsaturated ketone, a conjugated system that often exhibits interesting biological activities.

Cannizzaro Reaction: A Disproportionation Pathway

In the absence of α-hydrogens, aldehydes can undergo a base-induced disproportionation reaction known as the Cannizzaro reaction.[23][24][25][26][27] When treated with a strong base, two molecules of this compound can react, with one molecule being oxidized to the corresponding carboxylic acid (phenanthrene-9-carboxylic acid) and the other being reduced to the corresponding primary alcohol (9-hydroxymethylphenanthrene).

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, effecting the reduction.

This compound in Drug Discovery and Development

The phenanthrene nucleus is a privileged scaffold in medicinal chemistry, being present in a variety of natural products and synthetic drugs with diverse pharmacological activities, including analgesic, anticancer, and anti-inflammatory properties.[28][29][30] this compound serves as a key starting material for the synthesis of a wide range of phenanthrene derivatives with therapeutic potential.

The aldehyde group can be readily transformed into other functional groups, such as amines, amides, esters, and heterocycles, allowing for the systematic exploration of the structure-activity relationship (SAR) of phenanthrene-based compounds. For instance, the synthesis of Schiff bases from this compound and various primary amines can lead to compounds with potential antimicrobial or anticancer activities. Furthermore, the stilbene derivatives synthesized via the Wittig reaction can be further functionalized or cyclized to generate more complex polycyclic systems with unique biological profiles.

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its role as a versatile intermediate in the synthesis of bioactive phenanthrene derivatives is well-established in the research community.[31]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in organic synthesis and drug development. Its well-defined molecular structure, accessible synthetic routes, and the versatile reactivity of its aldehyde functionality make it an invaluable tool for the construction of complex molecular architectures with potential therapeutic applications. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for harnessing its full potential in the quest for novel and effective therapeutic agents.

References

- Dornfeld, C. A., & Coleman, G. H. (1948). PHENANTHRENE-9-ALDEHYDE. Organic Syntheses, 28, 83. doi:10.15227/orgsyn.028.0083

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. Retrieved from [Link]

-

Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

- Kwofie, M. A., & Gupta, M. (2021). Phenanthrene: a versatile molecule; a review. Plant Archives, 21(1), 368-378.

-

Kwofie, M. A., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2024). Cannizzaro reaction. Retrieved from [Link]

- Lefebvre, Q., Jentsch, M., & Rueping, M. (2017). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journal of Organic Chemistry, 13, 1886–1892.

-

Wikipedia. (2024). Aldol condensation. Retrieved from [Link]

- Anvia, F., & Bowden, K. (1990). Intramolecular catalysis. Part 6. The intramolecular Cannizzaro reaction and hydration of phenanthrene-4,5-dicarbaldehyde and [α,α′-2H2]phenanthrene-4,5-dicarbaldehyde. Journal of the Chemical Society, Perkin Transactions 2, (12), 2093–2097.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). Retrieved from [Link]

-

Scheme 1: Transformation of cis-stilbene 1 into phenanthrene 3. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]

-

Pei, A. (n.d.). Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. CDN. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Aldol Condensation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Aldol Reaction – Principles and Mechanism. Retrieved from [Link]

-

Synthesis of a variety of stilbene derivatives. Reaction conditions:... (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

- Talele, H. R., Gohil, M. J., & Bedekar, A. V. (2009). Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes. Bulletin of the Chemical Society of Japan, 82(9), 1182–1186.

-

Yan, J., & Yoshikai, N. (2017). Improved Phenanthrene Synthesis. ChemistryViews. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]

-

Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab. (n.d.). EduBirdie. Retrieved from [Link]

- Kumar, A., & Kumar, V. (2017). Synthetic approaches toward stilbenes and their related structures. Molecular Diversity, 21(3), 483–509.

-

Cannizzaro Reaction. (2018, August 13). YouTube. Retrieved from [Link]

- Kilway, K. V., & Drew, A. (2007). 8. Wittig Reaction. University of Missouri – Kansas City.

-

PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. This compound | C15H10O | CID 78437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 9-甲醛菲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Phenanthrene-9-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. name-reaction.com [name-reaction.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]

- 14. BJOC - Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes | Semantic Scholar [semanticscholar.org]

- 17. scispace.com [scispace.com]

- 18. Aldol condensation - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Aldol Condensation Reaction [sigmaaldrich.com]

- 21. Aldol Reaction - Chemistry Steps [chemistrysteps.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 24. Intramolecular catalysis. Part 6. The intramolecular Cannizzaro reaction and hydration of phenanthrene-4,5-dicarbaldehyde and [α,α′-2H2]phenanthrene-4,5-dicarbaldehyde - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 25. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 26. Cannizzaro Reaction [organic-chemistry.org]

- 27. youtube.com [youtube.com]

- 28. scispace.com [scispace.com]

- 29. researchgate.net [researchgate.net]

- 30. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Phenanthrene-9-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of phenanthrene-9-carbaldehyde (C₁₅H₁₀O), a critical parameter influencing its application in organic synthesis, materials science, and pharmaceutical development. We delve into the theoretical principles governing its solubility, including intermolecular forces and Hansen Solubility Parameters (HSP). This guide presents a consolidated qualitative solubility profile based on available chemical data and outlines a rigorous, step-by-step experimental protocol for the quantitative determination of its equilibrium solubility using the established shake-flask method. The causality behind experimental choices is explained to ensure methodological robustness and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this compound's solubility behavior.

Introduction to this compound

This compound, also known as 9-formylphenanthrene, is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone with an aldehyde functional group at the 9-position.[1][2] Its chemical structure combines a large, nonpolar aromatic system with a polar aldehyde group, resulting in a unique set of physicochemical properties that dictate its behavior in various media.

Key Physicochemical Properties:

Understanding the solubility of this compound is paramount. In drug discovery, solubility directly impacts bioavailability and formulation strategies. For synthetic chemists, it governs the choice of reaction solvents, purification methods (e.g., crystallization), and product yield. In materials science, its solubility is crucial for creating homogenous blends and thin films.[1] This guide provides the foundational knowledge required to manipulate and predict its solubility for these advanced applications.

The Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

2.1 Fundamental Principles: "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle. It suggests that substances with similar intermolecular forces are more likely to be miscible. This compound's structure presents a duality:

-

Van der Waals Forces: The large, planar phenanthrene core is dominated by nonpolar van der Waals dispersion forces. This part of the molecule favors interaction with nonpolar, aromatic, or chlorinated solvents.[7]

-

Dipole-Dipole Interactions: The carbonyl (C=O) bond in the aldehyde group is highly polarized, creating a significant dipole moment. This allows for strong dipole-dipole interactions with polar solvents.[5]

Its poor solubility in water is a direct consequence of these principles. Water is a highly polar solvent dominated by strong hydrogen bonding networks. While the aldehyde's oxygen can act as a hydrogen bond acceptor, the large, hydrophobic phenanthrene backbone cannot effectively integrate into water's hydrogen-bonded structure, making dissolution energetically unfavorable.[5]

2.2 Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions, the Hansen Solubility Parameter (HSP) system provides a quantitative framework. It deconstructs the total cohesive energy density of a substance into three parameters:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space." The fundamental concept is that substances with closer HSP coordinates are more likely to be soluble in one another. The distance (Ra) between two substances in Hansen space is a measure of their affinity.[8]

Solubility Profile of this compound

While extensive quantitative data is not publicly available, a consistent qualitative profile can be compiled from chemical supplier safety data sheets and databases.

3.1 Qualitative Solubility Data

The following table summarizes the known solubility behavior of this compound.

| Solvent | Solvent Type | Solubility | Reference |

| Water | Polar Protic, H-Bonding | Insoluble | [5] |

| Methanol | Polar Protic | Soluble | [1][5][6][9] |

| Acetone | Polar Aprotic | Soluble | [1][5][9] |

| Dichloromethane | Chlorinated | Soluble | [1][5][6][9] |

| Ether | Ethereal | Soluble | [5] |

| Ethanol | Polar Protic | Soluble | [5] |

3.2 Analysis of Solubility Behavior

The observed solubility aligns perfectly with the theoretical principles discussed.

-

High Solubility in Dichloromethane: Dichloromethane is a polar aprotic solvent with a significant dipole moment and the ability to engage in dispersion forces. Its HSP profile is a good match for the combined characteristics of this compound.

-

High Solubility in Acetone: As a polar aprotic solvent, acetone's strong dipole moment effectively interacts with the aldehyde group, while its alkyl groups provide sufficient van der Waals interactions for the phenanthrene core.

-

Solubility in Alcohols (Methanol, Ethanol): These polar protic solvents can act as hydrogen bond donors to the aldehyde's carbonyl oxygen. Furthermore, their alkyl chains offer nonpolar interactions, facilitating the dissolution of the aromatic rings.[5]

-

Insolubility in Water: The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the interactions with the largely hydrophobic this compound molecule.[5][7]

Experimental Determination of Equilibrium Solubility

For drug development and other regulated applications, qualitative statements are insufficient. The thermodynamic equilibrium solubility must be determined quantitatively. The saturation shake-flask method is the gold-standard technique for this purpose.

4.1 The Shake-Flask Method: A Self-Validating Protocol

The rationale for this method is to create a saturated solution where the dissolved solute is in equilibrium with an excess of the solid phase. This ensures that the measured concentration represents the true thermodynamic solubility limit under the specified conditions (e.g., temperature, pH). The inclusion of an equilibration period and verification of the solid phase post-experiment are key to the method's trustworthiness.

4.2 Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound.

1. Preparation:

- Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the selected solvent (e.g., methanol, acetone, buffered solutions).

- Causality: Using an excess of solid material is critical to ensure that equilibrium is reached and maintained. The presence of undissolved solid at the end of the experiment is a primary validation checkpoint.

2. Equilibration:

- Seal the vials securely to prevent solvent evaporation.

- Place the vials in a constant-temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance).

- Agitate the samples for a defined period (typically 24-72 hours).

- Causality: Continuous agitation facilitates dissolution and ensures the entire system reaches equilibrium. An extended incubation time is necessary to allow for the slow dissolution of potentially stable crystalline forms.

3. Phase Separation:

- After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant.

- Filter the aliquot using a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

- Causality: This is the most critical step for accuracy. Inadequate removal of solid particles will lead to a significant overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

4. Analysis:

- Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

- Quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Causality: HPLC-UV is ideal due to its specificity and sensitivity for chromophoric compounds like this compound. A pre-established calibration curve is essential for accurate quantification.

5. Data Calculation:

- Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the initial volume.

- The final result is typically expressed in units of mg/mL or µg/mL.

4.3 Visualization of the Experimental Workflow

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Application and Conclusion

The solubility of this compound is a defining characteristic that dictates its utility. Its high solubility in common organic solvents like dichloromethane and acetone makes it well-suited for a variety of organic reactions and purifications.[5][9] For pharmaceutical applications, its poor aqueous solubility presents a significant formulation challenge, potentially requiring advanced techniques such as co-solvency, complexation, or nano-formulations to achieve therapeutic concentrations.

This guide has established the theoretical basis for the solubility of this compound, presented its qualitative solubility profile, and provided a robust, detailed protocol for its quantitative determination. By understanding the interplay between its molecular structure and solvent properties, researchers can make informed decisions to optimize their experimental designs, leading to more efficient synthesis, reliable analytical results, and effective product formulations.

References

-

Abolghasem Jouyban (2010). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. SciSpace. [Link]

-

ResearchGate (2025). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. ResearchGate. [Link]

-

ChemBK (2024). This compound. ChemBK. [Link]

-

Wikipedia (n.d.). Convallatoxin. Wikipedia. [Link]

-

ResearchGate (2025). Prediction the Solubility of Polycyclic Aromatic Hydrocarbons in Subcritical Water by Using the CPA EOS. ResearchGate. [Link]

-

Semantic Scholar (2010). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Semantic Scholar. [Link]

-

Wikipedia (n.d.). Polycyclic aromatic hydrocarbon. Wikipedia. [Link]

-

Journal of Materials Chemistry C (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. RSC Publishing. [Link]

-

Cheméo (n.d.). Chemical Properties of Phenanthrene-9-carboxaldehyde (CAS 4707-71-5). Cheméo. [Link]

-

ResearchGate (n.d.). Hansen Solubility Parameters of Some Aldehydes and Alcohols Present in the Sugarcane Wax. ResearchGate. [Link]

-

ResearchGate (n.d.). Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ]) and... ResearchGate. [Link]

-

Stenutz (n.d.). Hansen solubility parameters. Stenutz. [Link]

-

Hansen Solubility (n.d.). Sheet1 - Hansen Solubility Parameters. Hansen Solubility. [Link]

-

National Institutes of Health (n.d.). This compound. PubChem. [Link]

-

PhotochemCAD (n.d.). Phenanthrene. PhotochemCAD. [Link]

-

NIST (n.d.). Phenanthrene-9-carboxaldehyde. NIST WebBook. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C15H10O | CID 78437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenanthrene-9-carboxaldehyde [webbook.nist.gov]

- 4. 9-甲醛菲 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. PHENANTHRENE-9-CARBOXALDEHYDE CAS#: 4707-71-5 [m.chemicalbook.com]

- 7. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. Phenanthrene-9-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Phenanthrene-9-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of phenanthrene-9-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, offering field-proven insights into the structural elucidation of this complex polycyclic aromatic aldehyde.

Introduction

This compound, a derivative of the polycyclic aromatic hydrocarbon phenanthrene, is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. Its rigid, planar structure and reactive aldehyde group make it a versatile precursor for a wide range of chemical transformations. Accurate structural characterization is paramount for its use in these applications, and NMR spectroscopy stands as the most powerful technique for this purpose. This guide will provide a detailed exposition of the ¹H and ¹³C NMR spectra of this compound, elucidating the key spectral features that arise from its unique molecular architecture.

Theoretical Considerations for Spectral Interpretation

The NMR spectra of this compound are governed by several key principles of NMR spectroscopy. The chemical shifts of the aromatic protons and carbons are significantly influenced by the diamagnetic anisotropy of the fused ring system, a phenomenon known as the "ring current effect." This effect leads to a general downfield shift for protons on the periphery of the aromatic system. Furthermore, the electron-withdrawing nature of the aldehyde substituent introduces additional electronic effects that modulate the chemical shifts of nearby nuclei.

In the ¹H NMR spectrum, the multiplicity of the signals is determined by spin-spin coupling between neighboring, non-equivalent protons. The magnitude of the coupling constant (J-value) provides valuable information about the connectivity and spatial relationship of the coupled protons. For aromatic systems, ortho, meta, and para couplings are typically observed, with distinct ranges for their J-values.

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronic environment. The aldehyde carbonyl carbon is particularly noteworthy, appearing at a characteristic downfield chemical shift.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by a highly deshielded aldehyde proton and a complex pattern of signals in the aromatic region. The specific chemical shifts and coupling constants are a direct reflection of the molecule's structure.

Quantitative Data: ¹H NMR of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-10 | ~10.4 | s | - |

| H-8 | ~9.0 | d | ~8.0 |

| H-1 | ~8.7 | d | ~8.0 |

| H-4 | ~8.6 | d | ~8.0 |

| H-5 | ~8.0 | d | ~8.0 |

| H-3 | ~7.8 | t | ~7.5 |

| H-6 | ~7.7 | t | ~7.5 |

| H-2 | ~7.7 | t | ~7.5 |

| H-7 | ~7.6 | t | ~7.5 |

Note: The chemical shifts and coupling constants are approximate values based on typical spectra of phenanthrene derivatives and related aromatic aldehydes. Precise values should be determined from experimental data.